![molecular formula C15H24N4O B5494122 4-(4-aminophenyl)-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B5494122.png)
4-(4-aminophenyl)-N,N-diethyl-1-piperazinecarboxamide
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Description
The compound “4-(4-aminophenyl)-N,N-diethyl-1-piperazinecarboxamide” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an amino group (NH2) attached. It also contains a diethylpiperazine group, which is a piperazine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) with two ethyl groups attached. Finally, it has a carboxamide group, which is a carbonyl group (a carbon double-bonded to an oxygen) with an amide group (NH2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure. The aminophenyl group would contribute to the planarity of the molecule, while the diethylpiperazine ring could introduce some three-dimensionality . The presence of the amide group could lead to the formation of hydrogen bonds, influencing the overall structure and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo several types of reactions. The amino group could participate in reactions such as acylation or alkylation. The piperazine ring could undergo reactions such as alkylation or acylation. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Future Directions
The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a reactant in a chemical reaction, future research could focus on optimizing the reaction conditions or exploring new reactions it can participate in .
properties
IUPAC Name |
4-(4-aminophenyl)-N,N-diethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-3-17(4-2)15(20)19-11-9-18(10-12-19)14-7-5-13(16)6-8-14/h5-8H,3-4,9-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQQNVGZRUEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-aminophenyl)-N,N-diethylpiperazine-1-carboxamide |
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